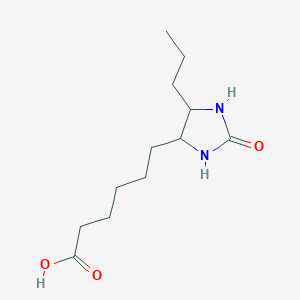
6-(2-oxo-5-propyl-4-imidazolidinyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolidine derivatives often involves cyclization reactions with various precursors. For instance, 3-(2-imidazolidinylidene)-2(3H)-furanones can react with methyl propiolate to afford adducts via syn-addition, leading to the formation of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines with ring cleavage of the γ-lactone ring (Huang & Wamhoff, 1984). Another example is the practical and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a dual solvent-catalyst, showcasing the versatility of imidazole synthesis methods (Hekmatshoar et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives like 6-(2-oxo-5-propyl-4-imidazolidinyl)hexanoic acid can significantly affect their chemical reactivity and physical properties. For example, polymorphs of 6-oxo-6-(phenylamino)hexanoic acid exhibit different hydrogen bonding patterns, affecting their solid-state properties (Feeder & Jones, 1994).
Chemical Reactions and Properties
Imidazolidine derivatives can undergo various chemical reactions, including addition, cyclization, and protonation. The reactivity can be influenced by the substituents and the reaction conditions, leading to a diverse range of products (Huang & Wamhoff, 1984). For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates provides access to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of imidazolidine derivatives are closely related to their molecular structures. The polymorphism observed in compounds like 6-oxo-6-(phenylamino)hexanoic acid demonstrates how crystal packing and hydrogen bonding can influence melting points, solubility, and other physical characteristics (Feeder & Jones, 1994).
Chemical Properties Analysis
The chemical properties of imidazolidine derivatives are dictated by their functional groups and molecular framework. The presence of electron-donating or withdrawing groups can significantly impact their reactivity in synthesis and other chemical transformations (Hekmatshoar et al., 2015).
Propiedades
IUPAC Name |
6-(2-oxo-5-propylimidazolidin-4-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-6-9-10(14-12(17)13-9)7-4-3-5-8-11(15)16/h9-10H,2-8H2,1H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFMJACXIWAIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(=O)N1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)


![methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5612939.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612942.png)
![2-methoxy-4-(methylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5612946.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5612957.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5612965.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5612981.png)
![N'-[2-(4-bromophenoxy)acetyl]-2-furohydrazide](/img/structure/B5612992.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5612997.png)

![4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane](/img/structure/B5613019.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613022.png)